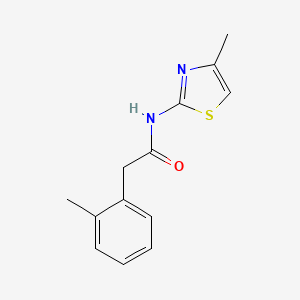![molecular formula C23H28N6O2S B5465677 6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5465677.png)
6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as Mps-pyridazinamine and has been found to exhibit promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Mps-pyridazinamine is not fully understood, but it is believed to target specific signaling pathways involved in disease progression. In cancer research, Mps-pyridazinamine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, Mps-pyridazinamine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, Mps-pyridazinamine has been found to modulate the cholinergic and glutamatergic neurotransmitter systems, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
Mps-pyridazinamine has been found to exhibit several biochemical and physiological effects. In cancer research, Mps-pyridazinamine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, Mps-pyridazinamine has been found to reduce the production of inflammatory cytokines and improve tissue damage. In neurological disorder research, Mps-pyridazinamine has been found to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Mps-pyridazinamine has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and extensive research on its potential therapeutic applications. However, Mps-pyridazinamine also has limitations, including its limited solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for Mps-pyridazinamine research, including its potential therapeutic applications in other diseases, optimization of its synthesis method, and investigation of its potential toxicity and side effects. Additionally, further research is needed to fully understand the mechanism of action of Mps-pyridazinamine and its biochemical and physiological effects.
Synthesemethoden
The synthesis of Mps-pyridazinamine involves the reaction of mesitylsulfonyl chloride with 1-piperazineethanol to form 4-(mesitylsulfonyl)-1-piperazineethanol. This intermediate is then reacted with 5-methyl-2-pyridinecarboxaldehyde to form 6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine. The synthesis of Mps-pyridazinamine has been reported in several research articles, and the purity and yield of the compound have been optimized.
Wissenschaftliche Forschungsanwendungen
Mps-pyridazinamine has been studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders. In cancer research, Mps-pyridazinamine has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, Mps-pyridazinamine has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, Mps-pyridazinamine has been found to improve cognitive function and memory by modulating neurotransmitter signaling.
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S/c1-16-5-6-20(24-15-16)25-21-7-8-22(27-26-21)28-9-11-29(12-10-28)32(30,31)23-18(3)13-17(2)14-19(23)4/h5-8,13-15H,9-12H2,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAFDPWQMFAVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5465610.png)
![1-ethyl-6-methoxy-3-methyl-1H-benzo[de]cinnoline](/img/structure/B5465618.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5465625.png)
![(3S)-1-[2-amino-7-(pyrazin-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5465635.png)

![1-{6-[2-(3,4-dichlorophenyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5465644.png)
![(4-chloro-2-methylphenyl)(1-{[2-(methylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methanone](/img/structure/B5465658.png)
![1-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5465670.png)
![2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol](/img/structure/B5465685.png)
![2-[2-(3-allyl-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465693.png)


![1'-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5465712.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5465720.png)